

# Application Notes and Protocols for the Detection of 16-Keto Aspergillimide

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## Compound of Interest

Compound Name: 16-Keto aspergillimide

Cat. No.: B1246705

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This document provides detailed application notes and protocols for the analytical determination of **16-Keto aspergillimide** using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The provided methodologies are intended for researchers, scientists, and drug development professionals.

## Introduction

**16-Keto aspergillimide** is a fungal metabolite of interest, and its accurate detection and quantification are crucial in various research and development settings. This document outlines a robust UHPLC-MS/MS method for the analysis of this compound.

## UHPLC-MS/MS Method for 16-Keto Aspergillimide

This method is based on a validated multi-target approach for the determination of various fungal metabolites.

## Principle

The method utilizes reversed-phase UHPLC for the chromatographic separation of **16-Keto aspergillimide** from other matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

## Experimental Protocol

### 2.2.1. Sample Preparation (Extraction)

A simple "dilute-and-shoot" extraction procedure is employed, suitable for various sample matrices.

- Weigh 5 g of the homogenized sample into a 50 mL polypropylene tube.
- Add 20 mL of extraction solvent (acetonitrile/water/acetic acid, 79:20:1, v/v/v).
- Extract the sample by shaking on a rotary shaker for 90 minutes at room temperature.
- Allow the solid residue to settle for a few minutes.
- Transfer an aliquot of the raw extract into an HPLC vial.
- Dilute the extract with an equal volume of acetonitrile/water/acetic acid (20:79:1, v/v/v).
- Inject 5  $\mu$ L of the diluted extract into the UHPLC-MS/MS system.

### 2.2.2. UHPLC-MS/MS Instrumentation and Conditions

- UHPLC System: Agilent 1290 Infinity UHPLC system or equivalent.
- Mass Spectrometer: 6460 Triple Quadrupole mass spectrometer or equivalent.
- Column: ZORBAX Eclipse Plus C18 Rapid Resolution High Definition (150  $\times$  2.1 mm, 1.8  $\mu$ m).
- Column Temperature: 25  $^{\circ}$ C.
- Mobile Phase:
  - Eluent A: Methanol/water/acetic acid (10:89:1, v/v/v) with 5 mM ammonium acetate.
  - Eluent B: Methanol/water/acetic acid (97:2:1, v/v/v) with 5 mM ammonium acetate.
- Flow Rate: 250  $\mu$ L/min.

- Gradient: The gradient should be optimized to ensure sufficient separation of **16-Keto aspergillimide** from other analytes. A flattened gradient profile is recommended for better resolution.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MS/MS Detection: Dynamic Multiple Reaction Monitoring (dMRM).

## Quantitative Data

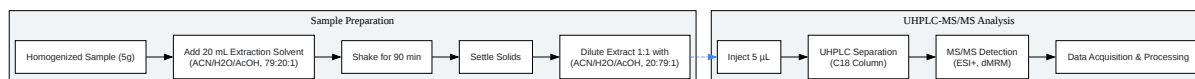
The following table summarizes the mass spectrometric parameters for the detection of **16-Keto aspergillimide**.<sup>[1]</sup>

Analyte	Retention Time (min)	Precursor Ion [M+H] <sup>+</sup> (m/z)	Product Ion 1 (m/z) (Collision Energy)	Product Ion 2 (m/z) (Collision Energy)
16-Keto aspergillimide	13.1	374	313 (36)	315 (28)

Note: The collision energies are provided in parentheses.

## Visualizations

### Experimental Workflow for UHPLC-MS/MS Analysis



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Caption: Workflow for the UHPLC-MS/MS analysis of **16-Keto aspergillimide**.

## Discussion

The presented UHPLC-MS/MS method offers a sensitive and selective approach for the determination of **16-Keto aspergillimide**. The simple extraction procedure allows for high sample throughput. The use of a sub-2- $\mu$ m particle column provides excellent chromatographic resolution. The dMRM mode ensures optimal sensitivity for quantification. This method has been successfully applied to the analysis of fungal metabolites in complex matrices such as almonds, hazelnuts, peanuts, and pistachios.<sup>[1]</sup>

For accurate quantification, it is recommended to use matrix-matched calibration curves to compensate for any potential matrix effects (signal suppression or enhancement). The method validation should include the determination of parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (as apparent recovery), and precision (repeatability and intermediate precision).

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## References

- 1. Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios - PMC [pmc.ncbi.nlm.nih.gov]
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